molecular formula C15H17N5O2S2 B5521339 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone

4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone

Cat. No.: B5521339
M. Wt: 363.5 g/mol
InChI Key: QPDFOYNJPJRNDR-UHFFFAOYSA-N
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Description

4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C15H17N5O2S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.08236715 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antifungal Properties : A study by Hamama, Ibrahim, Raoof, and Zoorob (2017) reported the synthesis of novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, indicating antimicrobial properties against various pathogens (Hamama et al., 2017). Another study highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showing good to moderate antimicrobial activity, including antiurease and antilipase activities (Başoğlu et al., 2013).

Anticancer and Antiangiogenic Effects : Novel derivatives of thiadiazole have been explored for their anticancer and antiangiogenic effects. Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and demonstrated their effectiveness in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model, indicating potential for anticancer therapy (Chandrappa et al., 2010).

Antibacterial and Antitumor Evaluation : The synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles has been carried out, with some compounds showing promising results in cytotoxicity and antioxidant activities, highlighting their potential in antitumor applications (Hamama et al., 2013).

Future Directions

The future directions for the research on “4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone” could include further evaluation of its biological activities and potential applications. For instance, compound 7j, a similar compound, might be a promising candidate for further evaluation due to its great inhibitory activity .

Properties

IUPAC Name

4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S2/c1-10-2-4-11(5-3-10)20-7-6-19(8-12(20)21)13(22)9-23-15-18-17-14(16)24-15/h2-5H,6-9H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDFOYNJPJRNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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